molecular formula C15H22Cl2N6O2S B3351748 Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride CAS No. 39547-57-4

Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride

Cat. No.: B3351748
CAS No.: 39547-57-4
M. Wt: 421.3 g/mol
InChI Key: TURBXAVWNTZXMF-UHFFFAOYSA-N
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Description

Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to pyridines but with two nitrogen atoms in the ring. This particular compound has a piperazine and thiomorpholine moiety, which are known for their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido(3,2-d)pyrimidine core. This can be achieved through the reaction of appropriate precursors such as pyridine derivatives with reagents like urea or guanidine under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound and its derivatives can be used in biological assays to study enzyme inhibition, receptor binding, and other biological processes.

  • Medicine: It has potential therapeutic applications, including antitumor, antihypertensive, and anti-inflammatory activities.

  • Industry: The compound can be used in the development of new drugs and as a chemical intermediate in the synthesis of other pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidine derivatives

  • Thiomorpholine derivatives

  • Piperazine derivatives

Uniqueness: This compound is unique due to its specific combination of the pyrido(3,2-d)pyrimidine core with piperazine and thiomorpholine moieties. This combination imparts distinct biological and pharmacological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(2-piperazin-1-ylpyrido[3,2-d]pyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S.2ClH/c22-24(23)10-8-20(9-11-24)14-13-12(2-1-3-17-13)18-15(19-14)21-6-4-16-5-7-21;;/h1-3,16H,4-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURBXAVWNTZXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C(=N2)N4CCS(=O)(=O)CC4)N=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192666
Record name Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39547-57-4
Record name Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride
Reactant of Route 2
Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride
Reactant of Route 3
Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride
Reactant of Route 4
Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride
Reactant of Route 5
Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride
Reactant of Route 6
Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S,S-dioxide, dihydrochloride

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